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3-Methylbutyl heptanoate - 109-25-1

3-Methylbutyl heptanoate

Catalog Number: EVT-435839
CAS Number: 109-25-1
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
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Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of 3-Methylbutyl heptanoate generally involves the following steps:

  1. Esterification Reaction: The primary method for synthesizing this compound is through the esterification of heptanoic acid with 3-methyl-1-butanol. The reaction can be represented as follows:
    Heptanoic acid+3 Methyl 1 butanolH2SO43 Methylbutyl heptanoate+Water\text{Heptanoic acid}+\text{3 Methyl 1 butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{3 Methylbutyl heptanoate}+\text{Water}
    This reaction requires an acid catalyst (e.g., sulfuric acid) to facilitate the formation of the ester bond by removing water from the reaction mixture.
  2. Industrial Production: In industrial settings, this process is often conducted in large reactors designed for continuous removal of water, which drives the reaction towards completion. The final product is purified via distillation to achieve high purity levels .

Technical Details

  • Reaction Conditions: The reaction typically occurs at elevated temperatures (around 60-80°C) to enhance the reaction rate and yield.
  • Yield: Under optimal conditions, yields can reach up to 82% .
Molecular Structure Analysis

Structure and Data

3-Methylbutyl heptanoate has a molecular formula of C12H24O2C_{12}H_{24}O_2 and a molecular weight of approximately 200.3178 g/mol. The structure features a long carbon chain typical of fatty acid esters.

  • IUPAC Name: 3-Methylbutyl heptanoate
  • InChI Key: AFCXVDRTNQNGHS-UHFFFAOYSA-N
  • SMILES Notation: CCCCCCC(=O)OCCC(C)C

The molecular structure can be visualized through various computational chemistry tools, revealing its linear arrangement typical for esters, with a carbonyl group adjacent to an alkyl chain .

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl heptanoate can participate in several chemical reactions:

  1. Hydrolysis: In the presence of water and either acidic or basic conditions, it can hydrolyze to yield heptanoic acid and 3-methyl-1-butanol:
    3 Methylbutyl heptanoate+WaterAcid BaseHeptanoic acid+3 Methyl 1 butanol\text{3 Methylbutyl heptanoate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Heptanoic acid}+\text{3 Methyl 1 butanol}
  2. Transesterification: This compound can also undergo transesterification reactions with other alcohols, resulting in different esters depending on the alcohol used.

Common Reagents and Conditions

  • Hydrolysis: Typically employs hydrochloric acid or sodium hydroxide as catalysts.
  • Transesterification: Common catalysts include sodium methoxide or sulfuric acid .
Mechanism of Action

The mechanism of action for 3-Methylbutyl heptanoate primarily involves its hydrolysis within biological systems. Upon hydrolysis, it releases heptanoic acid and 3-methyl-1-butanol, which may have distinct biological activities. The ester bond's susceptibility to hydrolysis suggests potential applications in drug delivery systems where controlled release is desired .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity
  • Solubility: Practically insoluble in water, indicating its hydrophobic nature .

Chemical Properties

  • Molecular Weight: Approximately 200.3178 g/mol
  • Boiling Point: Not explicitly detailed but expected to be above typical ester boiling points due to its larger carbon chain.

These properties make it suitable for applications requiring lipophilic characteristics .

Applications

Scientific Uses

3-Methylbutyl heptanoate has several notable applications:

  1. Flavor and Fragrance Industry: It is widely utilized to impart fruity notes in perfumes, cosmetics, and food products.
  2. Biological Research: Investigated for potential pheromonal properties in insects, contributing to studies on chemical communication.
  3. Drug Delivery Systems: Its hydrolyzable nature makes it a candidate for developing controlled release formulations in medicinal chemistry .
Introduction to 3-Methylbutyl Heptanoate

Chemical Identity and Significance in Organic Chemistry

3-Methylbutyl heptanoate (CAS Registry Number 109-25-1) is a branched-chain ester with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.3178 g/mol [1]. Its systematic IUPAC name is 3-methylbutyl heptanoate, though it is also documented as isopentyl heptanoate or isoamyl n-heptanoate in chemical databases [1] [4]. The ester’s structure combines a linear seven-carbon heptanoate chain with a branched 3-methylbutanol moiety, resulting in the condensed formula CH₃(CH₂)₅C(=O)OCH₂CH₂CH(CH₃)₂ [1]. This branching confers unique steric and electronic properties that influence its reactivity, volatility (vapor pressure: 0.061 mmHg at 25°C), and solubility profile (4.064 mg/L in water) [4].

The compound’s significance in organic chemistry stems from its role as a model for studying esterification kinetics and lipase-catalyzed transesterification. Its balanced hydrophobic-hydrophilic character (logP ≈ 4.30–4.70) makes it a reference compound in chromatographic studies of ester behavior [4]. Spectroscopic identifiers include the InChIKey AFCXVDRTNQNGHS-UHFFFAOYSA-N, which standardizes its digital representation in chemical databases [1].

Table 1: Key Physicochemical Properties of 3-Methylbutyl Heptanoate

PropertyValueReference
Molecular FormulaC₁₂H₂₄O₂ [1]
Molecular Weight200.3178 g/mol [1]
Boiling Point224–227°C at 760 mmHg [4]
Density at 25°C0.858–0.863 g/cm³ [4]
Refractive Index (20°C)1.418–1.422 [4]
Solubility in Water4.064 mg/L at 25°C [4]

Historical Context and Discovery Milestones

The identification of 3-methylbutyl heptanoate emerged alongside advances in ester chemistry in the early 20th century. It was first cataloged in 1925 under the CAS registry 109-25-1, coinciding with systematic studies of flavor-active esters in fermentation products [1] [4]. Its discovery was facilitated by the isolation of fusel oils—byproducts of alcoholic fermentation containing volatile alcohols like 3-methylbutanol (isopentyl alcohol)—which were esterified with carboxylic acids to produce flavor compounds [4].

Industrial interest surged in the 1950s when the compound was identified in fruit aromas (e.g., bananas and pears), leading to its adoption as a synthetic flavoring agent. The establishment of its EINECS number (203-658-9) in the European Inventory of Existing Commercial Chemical Substances formalized its regulatory status for use in consumer products [4]. Milestones include its inclusion in the Good Scents Company database for fragrance applications and its standardization in chromatographic libraries by the National Institute of Standards and Technology (NIST) [1] [4].

Role in Natural and Synthetic Systems

Natural Occurrence:3-Methylbutyl heptanoate occurs naturally at trace levels in fermented beverages and fruits. It forms via enzymatic esterification during microbial fermentation, where yeast-derived alcohol acetyltransferases catalyze reactions between heptanoic acid and 3-methylbutanol [4]. Though less ubiquitous than shorter-chain esters (e.g., isoamyl acetate), it contributes to the complex aroma profiles of apples, pears, and tropical fruits like starfruit and papaya [4].

Industrial Synthesis and Applications:Synthetically, it is produced via acid-catalyzed esterification, where heptanoic acid reacts with 3-methylbutanol under reflux conditions [4]. Its flavor and fragrance applications leverage its odor profile—described as "fruity, herbal, grassy, with banana and unripe fruit notes" at 100% concentration [4]. Key uses include:

  • Food Flavoring: Incorporated in dairy products (7–35 ppm), confectionery (10–50 ppm), and baked goods (10–50 ppm) to impart tropical or pear-like nuances [4].
  • Fragrance Formulations: Serves as a middle note in perfumery (up to 5% of concentrate) for herbal and fruity accords [4].

Table 2: Natural and Industrial Roles of 3-Methylbutyl Heptanoate

SystemContextFunction
NaturalFruit aromas (banana, pear)Secondary volatile contributing to ripeness
NaturalFermented beveragesByproduct of yeast metabolism
SyntheticFood flavoringEnhances fruity notes in processed foods
SyntheticFragrance engineeringProvides herbal-green undertones

Regulatory bodies classify it under FEMA 3626 (flavor) and EFSA "Flavoring Group Evaluation 06," affirming its use in food and cosmetics within specified thresholds [4]. Its structural similarity to other fruit-derived esters underpins its status as a "nature-identical" compound, bridging synthetic chemistry and natural product biochemistry [4].

Properties

CAS Number

109-25-1

Product Name

3-Methylbutyl heptanoate

IUPAC Name

3-methylbutyl heptanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h11H,4-10H2,1-3H3

InChI Key

AFCXVDRTNQNGHS-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCCC(C)C

Canonical SMILES

CCCCCCC(=O)OCCC(C)C

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